molecular formula C10H14ClNO2 B13424466 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride

2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride

Cat. No.: B13424466
M. Wt: 215.67 g/mol
InChI Key: XUUGFWCEEDDFAV-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanones. It is characterized by the presence of an ethylamino group attached to the ethanone moiety and a hydroxyphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxyacetophenone and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylethanone derivatives.

Scientific Research Applications

2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride
  • 2-(Propylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride
  • 2-(Butylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride

Uniqueness

2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-(ethylamino)-1-(3-hydroxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,11-12H,2,7H2,1H3;1H

InChI Key

XUUGFWCEEDDFAV-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC(=CC=C1)O.Cl

Origin of Product

United States

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